molecular formula C7H6ClN3O B2885998 {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol CAS No. 172648-09-8

{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol

Cat. No.: B2885998
CAS No.: 172648-09-8
M. Wt: 183.6
InChI Key: GOIUTMAEZUWPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol is a chemical compound with the molecular formula C7H6ClN3O It is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities

Scientific Research Applications

Chemistry: In chemistry, {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal research. It has been investigated for its antimicrobial properties and its ability to modulate various biological pathways. Its structural similarity to purines makes it a candidate for drug development targeting GABA receptors, proton pumps, and other biological targets .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides, fungicides, and therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of imidazo[4,5-b]pyridine derivatives, such as (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol, are diverse and depend on the specific derivative . They are known to play a crucial role in numerous disease conditions . For instance, they have been found to modulate the GABA A receptor as positive allosteric modulators .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For example, as GABA A receptor positive allosteric modulators, they enhance the effect of the neurotransmitter GABA on the GABA A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron . This leads to decreased neuron excitability, which can have various effects depending on the specific neurons affected.

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives influence many cellular pathways necessary for the proper functioning of various cells . They can affect the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The specific pathways affected would depend on the exact derivative and its targets.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, often aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, modulation of the GABA A receptor can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol. For instance, the solvent used in the synthesis of imidazo[4,5-b]pyridine derivatives can affect the outcome of the reaction . Additionally, the nature of the R group in the imidazo[4,5-b]pyridine structure can influence its fungicidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol typically involves the reaction of 6-chloro-2,3-diaminopyridine with glycolic acid. The mixture is stirred at 150°C for 4 hours, followed by treatment with 3N aqueous hydrochloric acid and subsequent neutralization with aqueous ammonia. The product is then purified by column chromatography using a gradient elution method with mixtures of ethyl acetate and methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.

Comparison with Similar Compounds

Uniqueness: {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol is unique due to the presence of the hydroxyl group at the 2-position and the chlorine atom at the 5-position. These functional groups confer specific reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(5-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(10-5)11-6(3-12)9-4/h1-2,12H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIUTMAEZUWPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172648-09-8
Record name {5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.